molecular formula C13H15NO3 B8438413 tert-Butyl (3-cyanophenoxy)acetate

tert-Butyl (3-cyanophenoxy)acetate

Cat. No.: B8438413
M. Wt: 233.26 g/mol
InChI Key: DDJHULQPPWIHBC-UHFFFAOYSA-N
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Description

tert-Butyl (3-cyanophenoxy)acetate is a synthetic organic compound belonging to the class of tert-butyl esters. Its structure comprises a phenoxyacetate backbone with a cyano (-CN) substituent at the 3-position of the phenyl ring and a tert-butyl ester group. These analogs are primarily utilized as laboratory chemicals or intermediates in organic synthesis, particularly in the preparation of β-keto acids via decarboxylation reactions .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

tert-butyl 2-(3-cyanophenoxy)acetate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3

InChI Key

DDJHULQPPWIHBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

The molecular geometry and crystal packing of tert-butyl acetates are highly influenced by substituents on the phenyl ring. Below is a comparative analysis based on crystallographic studies of four derivatives with varying para-substituents (H, CH3, Cl, NO2) :

Substituent Molecular Formula Density (g/cm³) Crystal System Space Group Hydrogen Bonding Pattern Benzene-Ester Dihedral Angle (°)
NO2 C15H19NO5 1.228 Monoclinic P21/c 2D layers (C–H⋯O interactions) 61.8 (2)
CH3 C14H18O4 1.194 Monoclinic P21/c Infinite chains 75.3 (1)
Cl C13H15ClO4 1.108 Monoclinic P21/c Infinite chains 68.5 (1)
H (parent) C12H14O4 1.15 Monoclinic P21/c Infinite chains 65.0 (2)

Key observations:

  • Density: The NO2-substituted derivative exhibits the highest density (1.228 g/cm³) due to tighter molecular packing in its 2D layered structure, stabilized by multiple C–H⋯O hydrogen bonds .
  • Dihedral Angles: The angle between the benzene ring and ester group varies significantly (61.8° to 75.3°), with the NO2 derivative showing the smallest angle, indicating greater planarity between the nitro group and phenyl ring (0.8° dihedral) .
  • Hydrogen Bonding: Electron-withdrawing groups (e.g., NO2) promote 2D layer formation via stronger dipole interactions, while electron-donating groups (e.g., CH3) favor linear chain structures .

Reactivity and Functional Group Influence

  • Decarboxylation: tert-Butyl β-keto esters, including the NO2 derivative, undergo quantitative decarboxylation when treated with trifluoroacetic acid (TFA) to yield β-keto acids. The electron-withdrawing nitro group accelerates this reaction compared to CH3- or H-substituted analogs .
  • Cyanophenoxy vs. Formylphenoxy: The cyano group in tert-butyl (3-cyanophenoxy)acetate likely enhances electrophilicity at the phenyl ring, similar to the formyl group in AG001EZM. This property may facilitate nucleophilic aromatic substitution reactions, though direct data are unavailable .

Analogous Compounds and Similarity Scores

and highlight structurally related compounds with modified substituents or ester groups:

  • High-Similarity Analogs: Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7, Similarity: 0.92) Methyl 2-(3-aminophenyl)acetate (CAS 52913-11-8, Similarity: 0.88) tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 196085-84-4, Similarity: 1.00)

These analogs demonstrate that substitutions at the phenyl ring (e.g., -NH2, -CN) or ester group (e.g., methyl, ethyl) modulate solubility, reactivity, and biological activity .

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